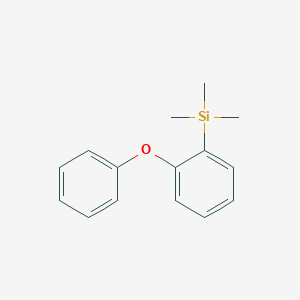

Trimethyl(2-phenoxyphenyl)silane

Description

Contextual Significance of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds, which contain carbon-silicon bonds, are pivotal in modern organic chemistry. wikipedia.orgencyclopedia.pub They are widely used in commercial products such as sealants, adhesives, and coatings. encyclopedia.pub In organic synthesis, organosilicon compounds serve as versatile intermediates and reagents. chemicalbook.com Their utility stems from the unique properties of the silicon atom. Compared to carbon-carbon bonds, carbon-silicon bonds are longer and weaker. wikipedia.org The C-Si bond is polarized towards the more electronegative carbon atom, making the silicon atom susceptible to nucleophilic attack. wikipedia.org

The chemistry of organosilicon compounds is diverse and has applications in many areas of modern organic synthesis. soci.org For instance, silyl (B83357) chlorides, such as trimethylsilyl (B98337) chloride (Me3SiCl), are important silylating agents. encyclopedia.pub Organosilicon compounds can be used as reducing agents, protecting groups for active functionalities, and as substrates in selective electrophilic substitution reactions. chemicalbook.com The ability of silicon to stabilize a positive charge at the β-position is a key principle exploited in many synthetic transformations. Furthermore, the availability of low-energy empty 3d orbitals allows silicon to form hypervalent compounds, expanding its coordination number beyond the typical four. soci.org

The Role of Aryl Acylsilanes in C-Si Bond Activation Chemistry

Aryl acylsilanes are a specific class of organosilicon compounds that have gained significant attention due to their unique reactivity, particularly in the context of C-Si bond activation. researchgate.net The activation of the relatively inert C-Si bond opens up new avenues for the construction of complex organic molecules. Metal-mediated activation of the C-Si bond in acylsilanes has been a key area of research. researchgate.net

For example, palladium catalysts have been successfully employed to facilitate the addition of the C-Si bond of acylsilanes across alkynes. researchgate.net This reaction proceeds with high regioselectivity, allowing for the synthesis of a variety of functionalized molecules. researchgate.net The mechanism of these transformations often involves the oxidative addition of the C-Si bond to a low-valent metal center. cmu.edu

The development of catalytic asymmetric C-Si bond activation represents a significant advancement in this field. nih.gov Rhodium-catalyzed reactions have been developed for the asymmetric ring-opening of silafluorenes, demonstrating the potential for creating chiral molecules containing silicon. nih.gov These reactions are often promoted by factors such as torsional strain within the substrate. nih.gov The activation of C-Si bonds in aryl systems can also be influenced by the electronic properties of the substituents on the aromatic ring.

Overview of Research Trajectories for Trimethyl(2-phenoxyphenyl)silane and Analogues

Research concerning this compound and its analogs is focused on exploring their synthesis and reactivity, particularly in the context of bond activation and functionalization. The synthesis of this compound has been reported, and its basic physicochemical properties have been characterized. osaka-u.ac.jp

One area of investigation involves the use of transition metal catalysts, such as nickel, to activate C-O bonds in aryl ether systems, which are structurally related to the phenoxy group in this compound. acs.org While the primary focus has been on C-O bond cleavage, the presence of the trimethylsilyl group offers opportunities for tandem or sequential reactions involving both C-O and C-Si bond activation.

Furthermore, studies on the activation of C-Si bonds in related systems provide insights into the potential reactivity of this compound. For instance, rhodium(I) complexes have been shown to activate Si-C(sp3) bonds at room temperature. rsc.org This suggests that under appropriate catalytic conditions, the methyl groups of the trimethylsilyl moiety in this compound could potentially be activated.

Future research is likely to focus on expanding the synthetic applications of this compound and its analogs. This may include their use as precursors to other functionalized organosilicon compounds, their application in cross-coupling reactions, and the development of novel catalytic transformations that exploit the unique interplay between the phenoxy and trimethylsilyl groups.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 17049-42-2 osaka-u.ac.jp | C15H18OSi | 242.39 |

| Tetraethylsilane | Not specified | C8H20Si | 144.33 |

| Trimethylsilyl chloride | 75-77-4 | C3H9ClSi | 108.64 |

| Dimethyldichlorosilane | 75-78-5 | C2H6Cl2Si | 129.06 |

| Methyltrichlorosilane | 75-79-6 | CH3Cl3Si | 149.48 |

| 2-(Ethynyl)-2′-(trimethylsilyl)biphenyl | Not specified | C17H18Si | 250.41 |

Physicochemical Data of this compound osaka-u.ac.jp

| Property | Value |

| Appearance | Colorless oil |

| Rf Value | 0.88 (SiO2, hexane/Et2O = 7/3) |

| ¹H NMR (CDCl₃, 400 MHz) δ | 0.32 (s, 9H), 6.84 (d, J = 8.2 Hz, 1H), 7.01 (d, J = 7.4 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H), 7.22-7.27 (m, 2H), 7.33-7.40 (m, 3H) |

Structure

3D Structure

Properties

CAS No. |

17049-42-2 |

|---|---|

Molecular Formula |

C15H18OSi |

Molecular Weight |

242.39 g/mol |

IUPAC Name |

trimethyl-(2-phenoxyphenyl)silane |

InChI |

InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

BKZXKAWZSQZYIA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Reactivity Profiles and Catalytic Transformations of Trimethyl 2 Phenoxyphenyl Silane

Transition Metal-Catalyzed Carbon-Silicon Bond Activation

Dual Catalytic Systems in Silane (B1218182) Chemistry

Dual catalysis, a powerful strategy in which two distinct catalysts work in a cooperative or synergistic fashion to enable a chemical transformation, has been applied to silane chemistry. These systems can facilitate reactions that are not achievable with a single catalyst, often leading to enhanced reactivity, selectivity, and efficiency. In the context of silanes, dual catalytic cycles might involve the activation of the silane by one catalyst and the substrate by another, or cooperative activation of the same molecule.

However, a thorough search of the scientific literature reveals no specific studies or examples where Trimethyl(2-phenoxyphenyl)silane has been employed or investigated within a dual catalytic system. The exploration of its potential in such systems remains an open area for future research.

Non-Substitution Type Catalytic Processes

Development of Atom-Economical Transformations Utilizing Acylsilanes

The development of atom-economical methods for the synthesis of acylsilanes is an active area of research. These efforts often focus on catalytic C-H activation or addition reactions that avoid the use of stoichiometric reagents, which generate significant waste.

Regrettably, there is no specific information available in the scientific literature detailing the use of this compound as a precursor for the atom-economical synthesis of acylsilanes. Research in this area has focused on other silane derivatives, leaving the potential of this compound in this application unexplored.

Lewis Acid-Mediated Reactivity of this compound

Lewis acids are known to activate organosilanes, typically by coordinating to a Lewis basic site on the silane or by facilitating the cleavage of a silicon-substituent bond. This activation can enhance the electrophilicity of the silicon center or generate reactive intermediates, thereby enabling a variety of chemical transformations. The interaction between a Lewis acid and an arylsilane like this compound could potentially lead to C-Si bond cleavage or functionalization of the aromatic ring.

Despite the general understanding of Lewis acid-promoted reactions of silanes, there are no specific research articles or data that detail the reactivity of this compound in the presence of Lewis acids. The specific outcomes of such interactions, including potential catalytic cycles, have not been documented.

Mechanistic Elucidation of Reactions Involving Trimethyl 2 Phenoxyphenyl Silane

Investigation of Reaction Intermediates and Transition States

The fleeting existence of reaction intermediates and the even more transient nature of transition states make their direct observation a formidable challenge. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com Chemists, therefore, rely on a combination of experimental and computational methods to piece together the puzzle of a reaction pathway. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform into products. wikipedia.orgyoutube.commasterorganicchemistry.com Intermediates, on the other hand, are transient species that reside in a local energy minimum between two transition states. youtube.comyoutube.com

While direct mechanistic studies on trimethyl(2-phenoxyphenyl)silane are not extensively documented, the reactivity of the closely related acylsilanes offers a valuable framework for understanding its behavior. Experimental probes are instrumental in elucidating the mechanisms of acylsilane reactions. researchgate.netresearchgate.net For instance, the photoisomerization of acylsilanes to siloxycarbenes has been investigated using various techniques. researchgate.netnih.gov Irradiation of acylsilanes can lead to the formation of siloxycarbene intermediates, which can then undergo a variety of insertion reactions. researchgate.netnih.gov

One common reaction of aroylsilanes is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. scielo.brresearchgate.net This rearrangement is often promoted by nucleophiles and is a testament to the unique electronic properties of the acylsilane moiety. scielo.brresearchgate.net The mechanism can be probed by using optically active acylsilanes to track the stereochemistry at the silicon center. scielo.br

In the context of transition-metal-catalyzed reactions, techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry can be employed to detect and characterize transient intermediates. Crossover experiments, where a mixture of labeled and unlabeled reactants is used, can provide evidence for the intermolecular or intramolecular nature of a reaction step.

Kinetic isotope effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. elsevierpure.comnih.govnih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. elsevierpure.com In the context of C-Si bond activation, a silicon KIE could provide valuable information. While specific data for this compound is unavailable, studies on related arylsilanes in gold-catalyzed reactions have shown the absence of a significant silicon KIE, suggesting that C-Si bond cleavage may not be the turnover-limiting step in that specific catalytic cycle. worktribe.com

Hammett studies involve systematically varying the electronic properties of substituents on an aromatic ring and observing the effect on the reaction rate. worktribe.com The correlation of reaction rates with Hammett parameters (σ) provides insight into the charge distribution in the transition state. For the gold-catalyzed arylation of arenes with arylsilanes, a Hammett plot of rates against standard σ-values yielded a negative ρ value, indicating the buildup of positive charge at the reaction center in the transition state, consistent with an electrophilic aromatic substitution (SEAr) mechanism. worktribe.com

Table 1: Illustrative Hammett Study Data for a Related Arylsilane Reaction This table presents hypothetical data to illustrate the concept of a Hammett study in the absence of specific data for this compound.

| Substituent (X) | σ | Relative Rate (k_rel) | log(k_rel) |

| OMe | -0.27 | 4.5 | 0.65 |

| Me | -0.17 | 2.8 | 0.45 |

| H | 0 | 1 | 0 |

| Cl | 0.23 | 0.4 | -0.4 |

| NO2 | 0.78 | 0.05 | -1.3 |

A plot of log(k_rel) versus σ would yield a straight line with a negative slope (ρ), indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state.

Understanding Regio- and Stereoselectivity in Acylsilane Transformations

Many reactions involving acylsilanes can proceed with high levels of regio- and stereoselectivity. For instance, the addition of nucleophiles to chiral α-alkoxyacylsilanes can be highly diastereoselective due to chelation control. scielo.br The silicon group can influence the stereochemical outcome of reactions at adjacent centers.

In copper-catalyzed allylations using allylcopper reagents derived from 1,3-dienylsilanes, high diastereoselectivities are achieved. nih.govresearchgate.net Mechanistic studies suggest that while the initial borocupration may favor one intermediate, the subsequent aldehyde allylation proceeds under Curtin-Hammett control, where the product distribution is determined by the relative energies of the transition states leading to the different stereoisomers, not the relative populations of the ground-state intermediates. nih.govresearchgate.net

The regioselectivity of reactions involving this compound would be influenced by the electronic and steric properties of both the phenoxy and trimethylsilyl (B98337) groups. The phenoxy group, particularly with its ortho-substitution pattern, can exert significant steric hindrance and may also participate in chelation to a metal center, thereby directing the course of a reaction.

Rationalization of Catalytic Cycle Components and Their Influence on Reaction Pathways

In transition-metal-catalyzed reactions, understanding the complete catalytic cycle is paramount. This involves identifying the active catalyst, all intermediates, and the elementary steps that connect them. For gold-catalyzed arylations with aryltrimethylsilanes, a proposed catalytic cycle involves C-Si bond auration, followed by C-H bond auration, and finally reductive elimination to form the cross-coupled product and regenerate the active catalyst. worktribe.com

The nature of the ligands, the oxidation state of the metal, and the reaction conditions all play a crucial role in determining the reaction pathway. For example, in rhodium-catalyzed reactions, the choice of the rhodium(I) precursor can determine whether Si-C bond activation occurs. rsc.org The use of a halide extractor can promote the cleavage of a Si-CH3 bond, leading to a cationic silyl-methyl-Rh(III) species. rsc.org

Spectroscopic and Computational Methodologies for Research on Trimethyl 2 Phenoxyphenyl Silane

Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research Contexts

Spectroscopic methods are fundamental in the experimental analysis of Trimethyl(2-phenoxyphenyl)silane. They provide direct evidence for the compound's structural features, from the arrangement of atoms to the nature of the chemical bonds, and are invaluable for monitoring the progress of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure-Reactivity Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment of each atom, enabling unambiguous structural assignment.

In the context of arylsilanes, ¹H NMR is used to identify the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group, which typically appear as a sharp singlet in a distinct upfield region, and the protons on the two aromatic rings, whose complex splitting patterns and chemical shifts reveal their relative positions and electronic environments. ¹³C NMR complements this by providing data on the carbon skeleton.

²⁹Si NMR is particularly diagnostic for silicon-containing compounds. nih.gov Although the low natural abundance and sensitivity of the ²⁹Si isotope can pose challenges, techniques like hyperpolarization can enhance signal intensity by factors of thousands, allowing for the detection of low-concentration species and the monitoring of rapid reactions. nih.gov For this compound, the ²⁹Si chemical shift provides direct information about the substituents attached to the silicon atom.

Mechanistic studies of reactions involving arylsilanes, such as oxidation to phenols, have been effectively investigated using NMR. nih.govacs.orgacs.org For instance, ¹⁹F NMR has been employed to monitor the oxidation of fluoro-substituted arylsilanes, revealing the formation of silanol (B1196071) intermediates and demonstrating that such reactions can involve a rapid, reversible formation of a pentavalent peroxide ate complex before a rate-limiting aryl migration step. nih.govacs.org Similar principles can be applied to study the reactivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for the functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Trimethylsilyl Protons | ¹H | 0.0 - 0.5 | Singlet (s) |

| Aromatic Protons | ¹H | 6.8 - 7.5 | Multiplet (m) |

| Trimethylsilyl Carbon | ¹³C | -2.0 - 2.0 | Quartet (q) |

| Aromatic Carbons | ¹³C | 110 - 160 | Singlet (s) / Doublet (d) |

Vibrational Spectroscopies (IR, Raman) for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules. They are exceptionally useful for identifying the functional groups present in this compound and for tracking their transformation during a chemical reaction.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide a unique "fingerprint" for a molecule. For organosilicon compounds, these spectra reveal characteristic bands for Si-C, Si-O, and C-O bonds, as well as vibrations associated with the aromatic rings. aip.orgdtic.milnih.govgelest.com

In research involving this compound, IR and Raman are invaluable for confirming the presence of key structural motifs. nih.gov For example, the Si-(CH₃)₃ group has several characteristic vibrations. The C-O-C ether linkage and the substituted phenyl rings also produce strong, identifiable bands. During a reaction, such as hydrolysis or oxidation, the disappearance of reactant bands and the appearance of new bands (e.g., a broad O-H stretch from a silanol intermediate) can be monitored in real-time to assess reaction completion. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Trimethylsilyl | Si-C Stretch | 680 - 800 | Strong | Medium |

| Trimethylsilyl | CH₃ Rock | 840 - 860 | Strong | Weak |

| Trimethylsilyl | CH₃ Symmetric Bend | ~1250 | Strong | Medium |

| Aryl-O | C-O Stretch | 1200 - 1270 | Strong | Medium |

| Si-Aryl | Si-C Stretch | 1100 - 1140 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and identifying unknown products from its reactions. HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of molecular formulas.

When analyzing this compound, HRMS can confirm its molecular weight and elemental formula (C₁₅H₁₈OSi). In research contexts, it is more powerfully applied to the analysis of complex reaction mixtures. For instance, if this compound undergoes oxidation or coupling reactions, HRMS can identify the masses of various products, intermediates, and byproducts with enough precision to distinguish between compounds with very similar nominal masses.

The fragmentation patterns observed in the mass spectrum also provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a methyl group from the silicon atom or cleavage at the ether linkage or the silicon-aryl bond, helping to piece together the structure of the parent molecule and any transformation products.

Computational Chemistry for Mechanistic and Reactivity Predictions

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and simulating their behavior, these methods can predict structures, energies, and reaction pathways, offering a deeper understanding of the chemical properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and energy of molecules. nih.govyoutube.com It is widely applied to organosilicon compounds to understand their reactivity. nih.govbeilstein-journals.orgacademie-sciences.frmdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography if available.

Calculate Electronic Properties: Determine the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. nih.gov This information is key to predicting sites susceptible to nucleophilic or electrophilic attack.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies, which aids in the assignment of experimental spectra.

Determine Reaction Energetics: Calculate the energies of reactants, transition states, and products to map out the energy profile of a potential reaction. This allows researchers to determine activation barriers and reaction thermodynamics, providing insight into reaction feasibility and mechanism. beilstein-journals.org For example, DFT could be used to model the energy barriers for Si-C bond cleavage versus C-O ether bond cleavage under specific conditions.

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.orgresearchgate.net This technique allows researchers to observe the dynamic evolution of a system and explore complex processes that are difficult to study experimentally, such as reactions at interfaces or the early stages of a reaction in solution. tandfonline.com

In the context of this compound, MD simulations could be employed to:

Explore Reaction Pathways: Simulate the interaction of the silane (B1218182) with other molecules (e.g., water, oxidants, catalysts) to observe potential reaction trajectories and identify key intermediate structures. acs.org

Simulate Interfacial Behavior: Model the adsorption and reaction of this compound on a surface, such as silica. acs.orgresearchgate.net Such simulations are crucial for applications in surface modification and materials science, providing insight into the formation of self-assembled monolayers.

Investigate Solvent Effects: Analyze how different solvents influence the conformation of the molecule and the energetics of a reaction pathway by explicitly modeling the surrounding solvent molecules. Studies on related aminosilanes have shown that polar solvents can significantly alter reaction rates by competing for hydrogen bonding sites. nih.gov

By combining DFT for accurate energetics with MD for dynamic simulation, researchers can build a comprehensive, atomistic-level understanding of the chemical behavior of this compound. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Acylsilane Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in this context, their chemical reactivity. nih.gov These models are built upon the principle that the structural and physicochemical properties of a molecule dictate its activity. By identifying key molecular descriptors, QSAR can predict the behavior of new, untested compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.gov

While QSAR has been extensively applied in fields like drug discovery for predicting toxicity and biological interactions, its application to predicting the chemical reactivity of specific classes of compounds like acylsilanes is an emerging area. researchgate.netrsc.org The reactivity of acylsilanes is of significant interest due to their unique chemical properties and their increasing use as versatile intermediates in organic synthesis.

A hypothetical QSAR study on acylsilane reactivity, for instance, in a nucleophilic addition reaction, would involve several key steps. First, a dataset of acylsilane derivatives with varying substituents would be synthesized, and their reaction rates under specific conditions would be experimentally determined. Following this, a wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For acylsilanes, the electronic nature of the substituent on the aromatic ring would significantly influence the electrophilicity of the carbonyl carbon.

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric parameters for substituent groups. The steric hindrance around the carbonyl group will directly impact the accessibility for a nucleophilic attack.

Hydrophobic Descriptors: These relate to the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor. While more traditionally used in biological QSAR, it can be relevant in understanding solubility and phase-transfer effects in certain reaction conditions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Neural Networks are employed to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov The goal is to develop a statistically robust model with high predictive power. The predictive ability of such models is often assessed through internal and external validation techniques. researchgate.net

For a series of substituted phenoxyphenyl silanes, including this compound, a QSAR model could elucidate the quantitative impact of substituents on the phenoxy ring on the reactivity of the silane moiety. For example, electron-withdrawing groups on the phenyl ring would be expected to increase the reactivity towards nucleophiles, and a QSAR model could quantify this effect.

While specific QSAR studies on the reactivity of acylsilanes are not extensively reported in the current literature, the principles and methodologies are well-established in other areas of chemistry. The development of such models for acylsilanes would provide valuable insights for reaction optimization and the rational design of new silicon-based reagents.

Interactive Data Table: Hypothetical Descriptors for a QSAR Study on Acylsilane Reactivity

Below is an interactive table showcasing hypothetical molecular descriptors that would be relevant in a QSAR study of substituted acylsilanes. The values are for illustrative purposes to demonstrate the type of data used in such studies.

| Compound Name | Structure | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Steric Parameter (Es) |

| Trimethyl(phenyl)silane | c1(C(=O)Si(C)C)ccccc1 | 3.2 | 2.5 | -1.2 | 0.00 |

| Trimethyl(4-nitrophenyl)silane | c1(C(=O)Si(C)C)ccc(cc1)N+[O-] | 2.8 | 4.5 | -2.5 | -0.28 |

| Trimethyl(4-methoxyphenyl)silane | c1(C(=O)Si(C)C)ccc(cc1)OC | 3.5 | 2.1 | -1.0 | -0.55 |

| This compound | c1(c(cccc1)Oc2ccccc2)C(=O)Si(C)C | 5.1 | 2.3 | -1.1 | -1.13 |

Strategic Applications of Trimethyl 2 Phenoxyphenyl Silane in Chemical Synthesis

Building Block in Complex Molecule Synthesis

The utility of trimethyl(2-phenoxyphenyl)silane as a foundational component in the synthesis of more complex structures is a significant area of its application. It provides a stable yet reactive handle that can be manipulated to form new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Assembly of Densely Substituted Alkenes and Alkanes

One of the notable applications of this compound is in the rhodium-catalyzed synthesis of substituted alkenes. In these reactions, the carbon-silicon bond of the silane (B1218182) is cleaved and adds across an alkyne in conjunction with a C-H bond from the ortho-position of the phenoxy group. This process, known as hydroarylation, allows for the formation of highly substituted, Z-configured alkenes with excellent regioselectivity. For instance, the reaction of this compound with internal alkynes, such as diphenylacetylene, in the presence of a rhodium catalyst, leads to the corresponding trisubstituted alkene products. This method is effective for a range of substituted alkynes, providing a direct route to complex olefinic structures that would be challenging to assemble using other methods.

Stereoselective and Regioselective Synthesis of Advanced Intermediates

The precise control of stereochemistry and regiochemistry is critical in the synthesis of advanced intermediates for pharmaceuticals and materials science. While specific examples detailing the stereoselective and regioselective applications of this compound are not extensively documented in readily available literature, the principles of organosilane chemistry suggest its potential in directed reactions. The silicon and phenoxy groups can act as directing groups in metal-catalyzed processes, guiding the reaction to a specific site on the aromatic ring or influencing the stereochemical outcome of transformations on adjacent functional groups. This type of directed synthesis is a powerful strategy for building molecular complexity in a controlled manner. rsc.orgresearchgate.net

Precursor for Advanced Organic Transformations and Functional Group Diversification

This compound is not only a building block but also a versatile precursor for a wide array of functional group transformations. The trimethylsilyl (B98337) group can be replaced with various other functionalities, allowing for the diversification of the core structure. For example, the silicon-carbon bond can be cleaved and substituted with halogens, such as iodine or bromine, through electrophilic halogenation. This transformation provides a gateway to further synthetic modifications, as the resulting aryl halides are key substrates for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the range of accessible derivatives from the common silane precursor.

Below is an interactive data table summarizing the outcomes of rhodium-catalyzed reactions between this compound and various alkynes, leading to the formation of substituted alkenes.

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Product (Alkene) |

|---|---|---|---|---|---|

| Diphenylacetylene | [Rh(cod)Cl]₂ / P(OPh)₃ | Toluene | 80 | 85 | (Z)-1-(2-phenoxyphenyl)-1,2-diphenylethene |

| 1-Phenyl-1-propyne | [Rh(cod)Cl]₂ / P(OPh)₃ | Toluene | 80 | 78 | (Z)-1-(2-phenoxyphenyl)-1-phenyl-1-propene |

| 4-Octyne | [Rh(cod)Cl]₂ / P(OPh)₃ | Toluene | 80 | 92 | (Z)-4-(2-phenoxyphenyl)-4-octene |

| 1,4-Diphenyl-1,3-butadiyne | [Rh(cod)Cl]₂ / P(OPh)₃ | Toluene | 80 | 75 | (Z,E)-1-(2-phenoxyphenyl)-1,4-diphenyl-1-buten-3-yne |

Contributions to Diversification-Oriented Synthesis and Chemical Space Exploration

Diversification-oriented synthesis (DOS) is a strategy aimed at producing libraries of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. nih.gov The ability of this compound to serve as a versatile platform for functional group diversification makes it a valuable tool in DOS. By applying a series of orthogonal reactions to the silane core, a wide range of analogs can be generated from a single starting material. For example, a synthetic sequence could involve initial functionalization via a rhodium-catalyzed reaction, followed by modification of the phenoxy group, and subsequent cross-coupling at the site of the former silyl (B83357) group. This approach allows for the systematic variation of multiple substitution points on the molecular scaffold, leading to a library of compounds with diverse three-dimensional shapes and functionalities. Such libraries are invaluable for screening against biological targets and for the discovery of new leads in drug development and materials science.

Future Directions and Emerging Research Paradigms for Trimethyl 2 Phenoxyphenyl Silane Chemistry

Greener Pathways: Sustainable and Environmentally Benign Methodologies for Acylsilane Transformations

The development of sustainable chemical processes is a paramount goal in modern chemistry. For acylsilanes, which can be derived from precursors like Trimethyl(2-phenoxyphenyl)silane, the focus is shifting towards environmentally benign transformations that minimize waste and energy consumption. Key areas of advancement include:

Photocatalysis and Light-Mediated Reactions: Visible-light-mediated, metal-free approaches are gaining traction for the synthesis and transformation of acylsilanes. These methods often operate under mild conditions, reducing the need for high temperatures and harsh reagents. Photoredox catalysis, for instance, can facilitate the generation of acyl radicals from acylsilanes, which can then participate in various carbon-carbon bond-forming reactions.

Atom Economy and Waste Reduction: Future methodologies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the design of catalytic cycles that minimize the formation of stoichiometric byproducts.

Renewable Solvents and Reagents: The use of greener solvents, such as bio-derived solvents or even water, is being explored to replace traditional volatile organic compounds. Additionally, the development of catalytic systems that can utilize renewable feedstocks will be crucial.

The table below summarizes some emerging sustainable methodologies applicable to acylsilane chemistry.

| Methodology | Description | Potential Advantages |

| Visible-Light Photocatalysis | Utilizes light energy to drive chemical reactions, often with the aid of a photosensitizer. | Mild reaction conditions, reduced energy consumption, high selectivity. |

| Biocatalysis | Employs enzymes as catalysts for chemical transformations. | High specificity, biodegradable catalysts, reactions in aqueous media. |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free or reduced solvent conditions, access to novel reactivity. |

Beyond Tradition: Exploring New Catalytic Systems for C-Si Bond Activation

The activation of the carbon-silicon (C-Si) bond is a fundamental step in many transformations involving organosilanes. While traditional precious metal catalysts like palladium and rhodium have been effective, research is now venturing into new catalytic frontiers to enhance efficiency, reduce costs, and improve sustainability.

Earth-Abundant Metal Catalysis: There is a significant push towards utilizing catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel. researchgate.net These metals offer a more sustainable and economical alternative to their precious metal counterparts. For instance, nickel-catalyzed cross-coupling reactions have shown promise in activating C-O and C-N bonds, and similar principles are being applied to the more challenging C-Si bond activation. mdpi.comdntb.gov.ua

Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have emerged as potent catalysts for the activation of small molecules. Their application in C-Si bond activation is an active area of research, offering a metal-free alternative.

Photocatalytic and Electrocatalytic Approaches: As mentioned earlier, photocatalysis provides a powerful tool for bond activation. By harnessing light energy, it is possible to generate highly reactive intermediates that can facilitate C-Si bond cleavage under mild conditions. Similarly, electrochemistry offers a means to drive these reactions using electricity, a clean and controllable energy source.

The following table highlights some novel catalytic systems being explored for C-Si bond activation.

| Catalytic System | Description | Key Features |

| Earth-Abundant Metal Complexes | Catalysts based on metals like iron, cobalt, and nickel. | Lower cost, reduced toxicity, potential for unique reactivity. |

| Frustrated Lewis Pairs (FLPs) | Combinations of sterically hindered Lewis acids and bases. | Metal-free catalysis, activation of strong bonds. |

| Photoredox Catalysis | Utilizes light-absorbing catalysts to mediate electron transfer processes. | Mild reaction conditions, generation of radical intermediates. |

| Electrocatalysis | Employs an electric potential to drive chemical reactions. | Precise control over reaction conditions, use of clean energy. |

Automation and Acceleration: Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms is revolutionizing the pace of research and development. Flow chemistry, in particular, offers significant advantages for the study and application of compounds like this compound.

Enhanced Reaction Control and Safety: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved selectivity, and enhanced safety, especially when dealing with highly reactive intermediates or exothermic reactions.

High-Throughput Screening and Optimization: Automated synthesis platforms, often coupled with flow chemistry, enable the rapid screening of a large number of reaction conditions. This high-throughput approach accelerates the discovery of optimal catalysts, solvents, and other reaction parameters for transformations involving this compound.

Scalability and On-Demand Synthesis: Reactions developed in flow systems can often be scaled up more easily and safely than traditional batch processes. Furthermore, flow chemistry allows for the on-demand synthesis of compounds, which is particularly valuable for producing materials with limited shelf-life or for just-in-time manufacturing.

The benefits of integrating this compound chemistry with these modern platforms are summarized below.

| Platform | Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety, precise control over reaction parameters, enhanced scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes. |

| Robotic Platforms | Increased reproducibility, reduced manual labor, integration with analytical techniques. |

Building the Future: Potential for Integration into Advanced Materials Science Research

The unique structural features of this compound, namely the combination of a trimethylsilyl (B98337) group with a phenoxyphenyl scaffold, make it an intriguing candidate for integration into advanced materials. Organosilanes, in general, are widely used in materials science for their ability to impart desirable properties such as thermal stability, hydrophobicity, and improved adhesion. nbinno.comdakenchem.comdakenchem.com

Precursor for Silicon-Containing Polymers and Ceramics: The phenoxyphenyl group can enhance the thermal stability and refractive index of polymers. nbinno.com this compound could serve as a monomer or a precursor for the synthesis of novel organosilicon polymers with tailored optical and thermal properties. researchgate.netmdpi.com These polymers may find applications in areas such as high-performance coatings, encapsulants for electronic components, and advanced optical materials. osisilicones.commdpi.comrsc.orgresearchgate.netmdpi.com

Surface Modification of Materials: The trimethylsilyl group can be used to functionalize the surfaces of various materials, including silica, metals, and other polymers. By grafting this compound onto a surface, it is possible to modify its properties, such as hydrophobicity, adhesion, and compatibility with other materials. This could be beneficial in the development of composites, coatings, and biomedical devices.

Component in Organic Electronics: The aromatic nature of the phenoxyphenyl group suggests potential applications in organic electronics. Phenyl-substituted silanes have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The specific electronic properties imparted by the 2-phenoxyphenyl substituent could be exploited in the design of new materials for these applications.

The potential applications of this compound in materials science are outlined in the table below.

| Application Area | Potential Role of this compound | Desired Material Properties |

| High-Performance Polymers | Monomer or cross-linking agent. | Enhanced thermal stability, high refractive index, improved mechanical properties. |

| Surface Modification | Surface functionalization agent. | Controlled wettability, improved adhesion, enhanced biocompatibility. |

| Organic Electronics | Component in active layers or charge transport materials. | Tailored electronic properties, improved device performance and stability. |

| Ceramic Precursors | Precursor for silicon-based ceramics. researchgate.net | High-temperature stability, chemical inertness, specific mechanical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethyl(2-phenoxyphenyl)silane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard or organolithium reagent reactions with trimethylchlorosilane. For example, reacting 2-phenoxyphenylmagnesium bromide with trimethylchlorosilane in anhydrous THF under an inert atmosphere (e.g., nitrogen) at 0–25°C achieves yields >70% . Critical parameters include moisture exclusion, solvent purity, and temperature control to avoid side reactions (e.g., hydrolysis or disilylation). Purification via vacuum distillation or column chromatography (using hexane/ethyl acetate) is recommended to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of H/C NMR to identify characteristic peaks:

- Trimethylsilyl group : H NMR δ ≈ 0.2–0.4 ppm (singlet, 9H); C NMR δ ≈ 0–2 ppm.

- Phenoxyphenyl backbone : Aromatic protons (δ 6.8–7.5 ppm) and oxygen-linked carbons (δ 150–160 ppm).

FT-IR can confirm Si-C (1250–1100 cm) and aromatic C-O (1200–1150 cm) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHOSi: calculated 242.12 g/mol) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid prolonged exposure to light or oxygen, which may induce radical decomposition. Stability tests via TLC or GC-MS over 6 months show <5% degradation under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.